molecular formula C16H14F3NO3S B14562607 N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62261-73-8

N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14562607
CAS No.: 62261-73-8
M. Wt: 357.3 g/mol
InChI Key: NDAJXQUJELRZBP-UHFFFAOYSA-N
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Description

N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is an organic compound that features a benzoyl group, a trifluoromethanesulfonamide group, and a dimethyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,6-dimethylbenzoyl chloride with 3-aminophenyl-1,1,1-trifluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and selectivity towards these targets. The benzoyl group may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl-substituted aromatic compounds and trifluoromethanesulfonamide derivatives. Examples include:

  • N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide
  • This compound

Uniqueness

This compound is unique due to the presence of both the benzoyl and trifluoromethanesulfonamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62261-73-8

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

IUPAC Name

N-[3-(2,6-dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C16H14F3NO3S/c1-10-5-3-6-11(2)14(10)15(21)12-7-4-8-13(9-12)20-24(22,23)16(17,18)19/h3-9,20H,1-2H3

InChI Key

NDAJXQUJELRZBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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